![molecular formula C23H18N6O2 B2920005 3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide CAS No. 890938-37-1](/img/structure/B2920005.png)
3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of PBr3 . Hexamethyldisilazane is then added to perform heterocyclization to produce the corresponding pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques . For example, molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
These one-flask reactions involve Vilsmeier amidination, imination reactions, and the sequential intermolecular heterocyclization . The rate of the reaction could be described as being proportional to the reactivity of amine reactants during intermolecular heterocyclization, especially when hexamethyldisilazane is used .Applications De Recherche Scientifique
Antiviral Activity
The indole and pyrimidine scaffolds present in F1887-0120 suggest potential antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . Similarly, pyrimidine derivatives have demonstrated effectiveness against RNA and DNA viruses . F1887-0120 could be explored for its efficacy against specific viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
Compounds with indole structures are known to possess anti-inflammatory activities . F1887-0120 could be investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or asthma.
Anticancer Potential
Both indole and pyrimidine moieties have shown anticancer activities in various studies . F1887-0120 might interact with cancer cell lines to inhibit growth or induce apoptosis, making it a candidate for cancer research and drug development.
Antimicrobial Effects
Pyrimidine derivatives have been associated with antimicrobial activity against a range of bacterial and fungal strains . F1887-0120 could be synthesized and tested for its potential as a new class of antimicrobial agent, addressing the growing concern of multidrug-resistant pathogens.
Antidiabetic Applications
Indole derivatives have been found to exhibit antidiabetic effects . Research into F1887-0120 could focus on its potential to act as an insulin mimetic or an inhibitor of enzymes relevant to diabetes management.
Antimalarial Activity
Both indole and pyrimidine structures have been implicated in antimalarial activity . F1887-0120 could be assessed for its ability to inhibit the life cycle of Plasmodium species, contributing to the fight against malaria.
Mécanisme D'action
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to have a wide range of biological activities . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects such as antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Biochemical Pathways
Pyrimidine derivatives are known to interact with a variety of biochemical pathways due to their diverse biological potential .
Pharmacokinetics
The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially impact the bioavailability of this compound.
Result of Action
Pyrimidine derivatives are known to have a variety of biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects .
Action Environment
The arrangement of similar molecules within a layered structure of zirconium 4-sulfophenylphosphonate was studied using classical molecular simulation methods . This suggests that the environment could potentially influence the action of this compound.
Orientations Futures
The future directions for this compound and similar compounds include further investigations into their potential as CDK2 inhibitors for cancer treatment . In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Propriétés
IUPAC Name |
3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2/c1-14-6-8-17(9-7-14)29-22-19(12-26-29)21(24-13-25-22)27-28-23(31)18-10-15-4-2-3-5-16(15)11-20(18)30/h2-13,30H,1H3,(H,28,31)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAYRJRQPUEUNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC5=CC=CC=C5C=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]naphthalene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)
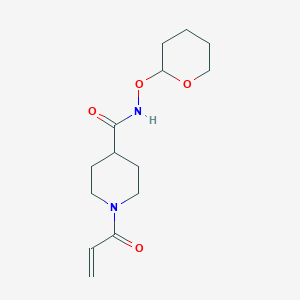
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2919924.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)
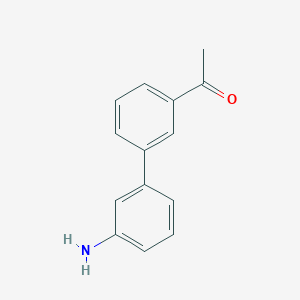
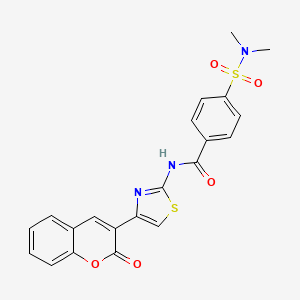
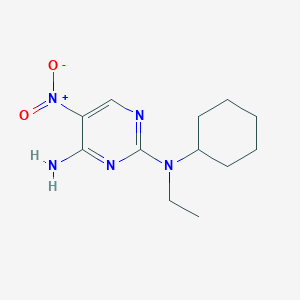
![Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate](/img/structure/B2919932.png)
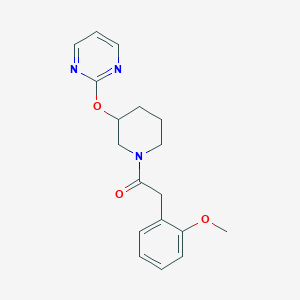

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2919938.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2919939.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2919940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2919941.png)